1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
Description
1-(1-Ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a benzimidazole derivative featuring an ethyl group at the N1 position and a hydroxyl-bearing ethyl chain at the C2 position of the heterocyclic ring. This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry and materials science. Its synthesis typically involves alkylation of benzimidazole precursors followed by functionalization at the C2 position .
Properties
IUPAC Name |
1-(1-ethylbenzimidazol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-13-10-7-5-4-6-9(10)12-11(13)8(2)14/h4-8,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTYBLPYFVFWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzodiazole core. This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone.
Ethylation: The next step involves the introduction of the ethyl group. This can be done using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Hydroxylation: The final step is the introduction of the hydroxyl group. This can be achieved through the reduction of a corresponding ketone or aldehyde intermediate using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts such as palladium or platinum.
Scientific Research Applications
Biological Activities
Research indicates that 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol exhibits notable biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
A study assessed the compound's efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
The results indicated strong antimicrobial properties, particularly against Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
In vitro studies on cancer cell lines have shown that the compound can significantly reduce cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 25 |
These findings suggest that the compound may have potential as a therapeutic agent in cancer treatment.
Industrial Applications
The compound is also explored for its utility in various industrial applications:
Specialty Chemicals
It serves as a building block in the synthesis of specialty chemicals used in pharmaceuticals and agrochemicals. Its unique structure allows for modifications that enhance biological activity or chemical stability.
Material Science
Research has indicated potential applications in material science, particularly in the development of polymers and coatings that require specific chemical properties.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that treatment with 1-(1-ethyl-1H-benzodiazol-2-yl)ethan-1-ol led to a significant reduction in bacterial growth in laboratory settings. The compound was effective at concentrations as low as 10 µg/mL against Staphylococcus aureus.
Case Study 2: Anticancer Properties
Another investigation focused on its effects on MCF7 cells revealed a marked decrease in cell viability after exposure to the compound for 48 hours. The study concluded that further research could elucidate its mechanisms of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzimidazole Ring
Methyl-Substituted Analog
- Compound: 1-(5-Methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol (CAS: 20033-97-0) Key Differences: A methyl group at the C5 position of the benzimidazole ring instead of hydrogen. Molecular weight: 176.22 g/mol .
Allyl-Substituted Analog
- Compound: (-)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol Key Differences: An allyl group replaces the ethyl group at N1. Impact: The allyl group introduces π-bond conjugation, altering electronic properties and hydrogen-bonding capabilities. Crystallographic studies reveal O–H···N and O–H···O interactions, forming chains in the solid state .
Benzothiazole-Based Analog
- Compound: 1-(1,3-Benzothiazol-2-yl)ethan-1-ol (CAS: 17147-80-7) Key Differences: Replacement of the benzimidazole ring with benzothiazole (sulfur replaces one nitrogen). Molecular weight: 179.24 g/mol .
Modifications to the Ethanol Side Chain
Aminoethanol Derivatives
- Compound: 2-[(1-Propyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol (CAS: 111678-86-5) Key Differences: Amino group replaces the hydroxyl in the ethanol side chain, with a propyl group at N1. Molecular weight: 219.29 g/mol .
Ketone Derivatives
Substituent Position and Stereochemical Effects
- Methoxy-Methyl Analog : 2-(6-Methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol (CAS: 1502976-79-5)
- Chiral Derivatives: Asymmetric synthesis of (R)-configured benzofuryl-β-amino alcohols (e.g., (R)-1-(benzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol) shows enantiomeric excess (96–99% ee), critical for biological activity .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Data for Selected Compounds
Biological Activity
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a compound belonging to the benzodiazole family, which is characterized by its heterocyclic aromatic structure. This compound has garnered interest due to its potential biological activities, including antimicrobial and antifungal properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of approximately 162.19 g/mol. Its structure includes an ethyl substitution on the benzodiazole ring, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzodiazoles exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism of action typically involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated several benzodiazole derivatives for their antimicrobial efficacy. The results indicated that certain substitutions on the benzodiazole ring enhanced activity against Staphylococcus aureus and Candida albicans, suggesting that this compound could be a promising candidate for further development in this area .
Antifungal Activity
The antifungal properties of benzodiazole derivatives have also been documented. A specific focus has been on their ability to inhibit the growth of pathogenic fungi by targeting ergosterol biosynthesis, a critical component of fungal cell membranes.
Research Findings:
In vitro studies demonstrated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against Aspergillus species, indicating potential as antifungal agents .
Structure Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural features. The presence of the ethyl group at the 1-position contributes to its lipophilicity, enhancing membrane permeability and interaction with biological targets.
Q & A
Basic Question: What are the optimized synthetic routes for 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol, and how does catalyst choice influence regioselectivity?
Answer:
The synthesis of benzimidazole-derived alcohols like this compound often employs iron phthalocyanine (FePC) catalysts under aerobic conditions. For example, a related compound, 1-(p-tolyl)ethan-1-ol, was synthesized using FePC (0.25 mol%) in ethanol at room temperature, achieving 67.8% yield via Markovnikov-selective hydration of alkynes . Key parameters include:
- Catalyst stability : Iron(II) catalysts can oxidize to iron(III) in air, altering reactivity.
- Solvent effects : Ethanol enhances proton transfer, critical for anti-Markovnikov pathways.
- Reaction time : 6–24 hours, monitored by TLC.
For benzimidazole derivatives, analogous methods involve acetyl chloride or aldehyde condensations under reflux (e.g., 1-(1H-benzimidazol-2-yl)ethanone synthesis ).
Advanced Question: How can NMR and X-ray crystallography resolve stereochemical ambiguities in benzimidazole-alcohol derivatives?
Answer:
1H NMR is standard for confirming regiochemistry. For example, in 1-(p-tolyl)ethan-1-ol, the hydroxyl proton appears at δ 4.75 (q, J = 6.45 Hz), while aromatic protons show distinct coupling patterns (δ 7.11 and 6.78) . For stereochemical analysis:
- X-ray crystallography : Used in structurally similar compounds like 2-(1H-benzotriazol-1-yl)-1-(furan-2-yl)ethanol to confirm absolute configuration .
- NOE experiments : Detect spatial proximity of protons in chiral centers (e.g., (1R)-1-(4-methylphenyl)ethan-1-ol ).
Advanced studies may combine DFT calculations to predict electronic environments and validate experimental data.
Basic Question: What analytical techniques are essential for purity assessment and structural elucidation?
Answer:
- TLC : Monitors reaction progress (e.g., Rf values for intermediates in benzimidazole syntheses ).
- GC/MS : Quantifies volatile byproducts; used in 1-(p-tolyl)ethan-1-ol analysis with N-dican as an internal standard .
- 1H/13C NMR : Assigns functional groups (e.g., hydroxyl at δ 1.44 ppm in 1-(p-tolyl)ethan-1-ol ).
- HPLC : Resolves enantiomers in chiral derivatives (e.g., (1R)-1-(2,4-dimethylphenyl)ethan-1-ol ).
Advanced Question: How do solvent polarity and temperature affect the reaction mechanism in benzimidazole-alcohol synthesis?
Answer:
- Polar solvents (e.g., ethanol): Stabilize transition states via hydrogen bonding, favoring Markovnikov addition in FePC-catalyzed reactions .
- Nonpolar solvents : May promote radical pathways, altering regioselectivity.
- Temperature : Reflux conditions (e.g., 80°C in acetyl chloride reactions ) accelerate kinetics but risk side reactions like over-oxidation.
Controlled studies on 1-(1H-benzimidazol-2-yl)ethanone showed that ethanol/water mixtures (1:1) at 60°C optimize Claisen-Schmidt condensations with aldehydes .
Basic Question: What are the stability considerations for storing benzimidazole-alcohol derivatives?
Answer:
- Light sensitivity : Derivatives like 2-(5-chloro-1-methyl-1H-indol-3-yl)ethanol degrade under UV; store in amber vials .
- Moisture : Hydroxyl groups may esterify; use anhydrous Na2SO4 during purification .
- Temperature : Long-term storage at –20°C prevents decomposition (e.g., NOTA compounds ).
Advanced Question: How can contradictory data on catalytic efficiency be reconciled in benzimidazole-alcohol synthesis?
Answer:
Contradictions often arise from:
- Catalyst oxidation : Iron(II) → iron(III) shifts under aerobic vs. inert conditions .
- Substrate purity : Trace moisture in alkynes reduces FePC activity.
- Scaling effects : Lab-scale yields (e.g., 67.8% ) may drop in bulk due to heat transfer inefficiencies.
Mitigation strategies include: - Glovebox techniques for oxygen-sensitive catalysts.
- In situ monitoring (e.g., FTIR) to track intermediate formation.
Basic Question: What biological activities are associated with benzimidazole-alcohol derivatives?
Answer:
- Antifungal activity : Intermediates like 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol are precursors to Miconazole and Ketoconazole .
- Anti-inflammatory effects : Derivatives such as N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetohydrazide showed COX-2 inhibition in vitro .
- Antitumor potential : 1-(1H-benzimidazol-2-yl)-3-arylprop-2-en-1-ones exhibit cytotoxicity via tubulin inhibition .
Advanced Question: What computational methods predict the bioactivity of benzimidazole-alcohol derivatives?
Answer:
- Molecular docking : Screens binding affinity to targets like fungal CYP51 (e.g., Ketoconazole analogs ).
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on benzimidazole) with IC50 values .
- ADMET prediction : Tools like SwissADME assess solubility (LogP) and metabolic stability for drug-likeness .
Basic Question: How are regiochemical outcomes controlled in benzimidazole functionalization?
Answer:
- Electrophilic substitution : Directed by substituents (e.g., ethyl groups at N1 direct electrophiles to C2 ).
- Catalyst design : FePC favors Markovnikov addition in alkyne hydration , while acid catalysts may reverse selectivity.
- Protecting groups : Temporary protection of hydroxyl groups prevents unwanted side reactions during alkylation .
Advanced Question: What strategies address low yields in multi-step benzimidazole-alcohol syntheses?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
